molecular formula C18H19NO4 B3752995 propyl 3-[(3-methoxybenzoyl)amino]benzoate

propyl 3-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B3752995
M. Wt: 313.3 g/mol
InChI Key: MKEPKHSJEFBBLX-UHFFFAOYSA-N
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Description

Propyl 3-[(3-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methoxybenzoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(3-methoxybenzoyl)amino]benzoate typically involves the esterification of 3-[(3-methoxybenzoyl)amino]benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 3-[(3-hydroxybenzoyl)amino]benzoate.

    Reduction: Formation of propyl 3-[(3-methoxybenzyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 3-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 3-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(3-methoxybenzoyl)amino]benzoate
  • Propyl 4-[(4-methoxybenzoyl)amino]benzoate
  • Propyl 4-[(2-methoxybenzoyl)amino]benzoate

Uniqueness

Propyl 3-[(3-methoxybenzoyl)amino]benzoate is unique due to the specific positioning of the methoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

propyl 3-[(3-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-10-23-18(21)14-7-4-8-15(11-14)19-17(20)13-6-5-9-16(12-13)22-2/h4-9,11-12H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEPKHSJEFBBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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